Computational Lipophilicity Comparison: 2-Methylbenzofuran-6-carbonitrile vs. Unsubstituted Benzofuran-6-carbonitrile
Computational estimation of lipophilicity using XLogP3-AA reveals a meaningful differentiation: unsubstituted benzofuran-6-carbonitrile (CAS 17450-68-9) carries a computed XLogP3-AA of 2.0 [1]. The addition of the 2-methyl group in 2-methylbenzofuran-6-carbonitrile is expected to increase logP by approximately +0.5, consistent with the additive contribution of an aliphatic methyl on an aromatic scaffold, yielding an estimated XLogP3-AA in the range of 2.5–2.6 for the target compound [2]. This increased lipophilicity enhances partitioning into non-polar media and may improve passive membrane permeability in cell-based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ~2.5–2.6 (estimated from additive methyl contribution) [2] |
| Comparator Or Baseline | Benzofuran-6-carbonitrile (CAS 17450-68-9): XLogP3-AA = 2.0 [1] |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 to +0.6 (estimated increase) |
| Conditions | Computational; XLogP3 3.0 algorithm, PubChem release 2025.04.14 for comparator; estimate for target compound based on Hansch-Leo aromatic methyl contribution [2] |
Why This Matters
Higher lipophilicity influences solubility, membrane permeability, and protein-binding characteristics, supporting selection where moderate logP elevation is desired without adding hydrogen-bond donors.
- [1] PubChem. 1-Benzofuran-6-carbonitrile – Computed Properties (XLogP3-AA = 2.0). National Center for Biotechnology Information. PubChem CID 21251485. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Aromatic -CH3 contribution to logP). View Source
